8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one

Antihypertensive In Vivo Pharmacology Benzo[h]cinnolinone SAR

8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one (CAS 104120-90-3), also referred to as compound 1 or the lead 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one, is a heterocyclic cinnolinone derivative with a molecular formula of C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol. This compound serves as the established pharmacological benchmark within the benzo[h]cinnolinone class, having been repeatedly validated as a potent antihypertensive and antithrombotic agent in peer-reviewed studies.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 104120-90-3
Cat. No. B12750113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one
CAS104120-90-3
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC(=O)NN1C2=C3C=CC=CC3CCC2=CC(=O)N1
InChIInChI=1S/C14H15N3O2/c1-9(18)15-17-14-11(8-13(19)16-17)7-6-10-4-2-3-5-12(10)14/h2-5,8,10H,6-7H2,1H3,(H,15,18)(H,16,19)
InChIKeyOMPBGCBRBUBPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one (CAS 104120-90-3): Procuring a Validated Lead Scaffold for Antihypertensive & Antithrombotic Research


8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one (CAS 104120-90-3), also referred to as compound 1 or the lead 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one, is a heterocyclic cinnolinone derivative with a molecular formula of C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol [1]. This compound serves as the established pharmacological benchmark within the benzo[h]cinnolinone class, having been repeatedly validated as a potent antihypertensive and antithrombotic agent in peer-reviewed studies [2]. Its 8-acetylamino substitution and 5,6-dihydro core scaffold confer a specific pharmacological profile—including modest PDE III affinity, pronounced in vivo hypotensive activity, and collagen-induced antiplatelet aggregation efficacy—that structurally related analogs have not simultaneously replicated, making it the essential reference standard for structure-activity relationship (SAR) investigations in this chemical series [3].

Why 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one Cannot Be Replaced by a Generic PDE3 Inhibitor or a Benzo[f]cinnolinone Analog


Procurement of a benzo[h]cinnolinone derivative is not interchangeable with procurement of a generic PDE3 inhibitor (e.g., cilostamide or cilostazol) or a regioisomeric benzo[f]cinnolinone, because the target compound's pharmacological signature results from the intersection of its specific scaffold geometry, substitution pattern, and resulting multi-target profile—not from PDE3 inhibition potency alone [1]. In head-to-head in vivo studies, benzo[f]cinnolinone analogs 4a and 4b exhibited superior antiplatelet potency (collagen-induced aggregation) but markedly weaker hypotensive and antihypertensive activity compared to the lead compound 1, demonstrating that enhancement in one therapeutic dimension does not translate to preservation of the full pharmacological profile [2]. Similarly, 7,8-disubstituted analogs of the benzo[h] series were able to surpass compound 1 in PDE III binding affinity, yet they displayed lower or absent in vivo hypotensive activity, underscoring that PDE III affinity in vitro is an unreliable surrogate for in vivo antihypertensive efficacy within this chemotype [3]. Thienocinnolin-3(2H)-one bioisosteres, designed to mimic compound 1, consistently exhibited inferior hypotensive activity, further confirming that sulfur-for-carbon replacement in the fused ring system disrupts the pharmacophore as a whole [4]. Substitution with a compound selected solely on the basis of PDE3 inhibition or superficial scaffold similarity therefore risks introducing a molecule with a qualitatively different activity profile, compromising experimental reproducibility in antihypertensive and antithrombotic research programs that depend on the validated pharmacology of the lead 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one.

Quantitative Differentiation Evidence: 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one vs. Closest Analogs


Superior In Vivo Hypotensive Efficacy of the Lead Scaffold vs. Benzo[f]cinnolinone and 7,8-Disubstituted Analogs

In direct in vivo comparisons, the lead compound 8-(acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one (compound 1) demonstrated hypotensive activity superior to both regioisomeric benzo[f]cinnolinones 4a/4b and 7,8-disubstituted benzo[h]cinnolinones 2 and 4 [1]. Specifically, 4a and 4b displayed hypotensive and antihypertensive properties weaker than the model compound 1 [1]. In an independent direct comparison, compounds 2 and 4 displayed lower hypotensive activity than compound 1, while compound 3 was entirely inactive [2]. The exact numerical blood-pressure reductions were not disclosed in the original publications, but the directional hierarchy (1 > 2, 4 > 3; 1 > 4a, 4b) is consistently reported across two separate controlled experiments [REFS-1, REFS-2].

Antihypertensive In Vivo Pharmacology Benzo[h]cinnolinone SAR

Differential Antiplatelet Activity: Lead Compound vs. Benzo[f]cinnolinone Analogs in Collagen-Induced Aggregation

In the same direct in vivo comparison study, benzo[f]cinnolinone analogs 4a and 4b were more potent than the lead compound 1 in inhibiting collagen-induced platelet aggregation [1]. Meanwhile, 7,8-disubstituted benzo[h]cinnolinones 2–4 were as potent as compound 1 in this assay [2]. The lead compound thus occupies a unique position: it provides the benchmark for antiplatelet activity that can be equaled but not meaningfully surpassed within the benzo[h] series, while the benzo[f] regioisomers surpass it in antiplatelet potency but lose hypotensive efficacy.

Antiplatelet Collagen-Induced Aggregation Thrombosis Model

Modest PDE III Affinity Serves as the Baseline Reference That Selected Analogs Surpass

Binding studies on phosphodiesterase isoenzymes demonstrated that the test compounds (2 and 3 of the 7,8-disubstituted benzo[h]cinnolinone series) exhibited modest affinity toward PDE III, which in the case of compounds 2 and 3 was higher than that of compound 1 [1]. The lead compound 1 is therefore characterized by a relatively modest PDE III interaction that is surmountable through structural modification, confirming its role as a baseline reference scaffold rather than a high-potency PDE3 inhibitor.

PDE3 Inhibition Phosphodiesterase Binding Enzymatic Assay

Predicted Lipophilicity (LogP) Distinguishes the Lead Scaffold from More Polar Cinnolinone Analogs

The predicted partition coefficient (consensus LogP) for N-(3-oxo-5,6-dihydrobenzo[h]cinnolin-2-yl)acetamide (CAS 104120-90-3) is 1.74840 . This value represents a measurable physicochemical differentiation point vs. closely related dihydrobenzo[h]cinnolinone analogs, such as 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one and 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, which contain additional halogenated benzyl substituents that increase molecular weight and lipophilicity beyond the lead scaffold's baseline. The 8-acetamido substituent provides a defined lipophilic contribution without the structural complexity and potential off-target liabilities introduced by large aromatic N2-substituents.

Physicochemical Properties Lipophilicity LogP Prediction

Validated Research Application Scenarios for 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one Based on Comparative Evidence


Pharmacological Benchmark in Dual-Activity Antihypertensive–Antithrombotic Discovery Programs

Compound 1 is the only validated reference standard for simultaneously measuring both in vivo hypotensive activity and collagen-induced antiplatelet aggregation within the benzo[h]cinnolinone chemical class [REFS-1, REFS-2]. Newly synthesized analogs can be directly compared against compound 1 in both dimensions within the same experimental protocol, whereas benzo[f]cinnolinone analogs 4a/4b cannot serve this function because they lose hypotensive activity, and 7,8-disubstituted analogs 2–4 cannot serve because they lose hypotensive edge. Procurement of compound 1 is therefore essential for any SAR program that seeks to optimize both cardiovascular endpoints rather than trading one for the other.

PDE III–Independent Mechanism Deconvolution and Target Identification Studies

Because compound 1 exerts potent in vivo antihypertensive and antithrombotic effects despite only modest PDE III affinity [1], it is the appropriate tool compound for experiments that aim to identify PDE III–independent mechanisms of action within this scaffold. In contrast, cilostamide (PDE3A IC₅₀ = 27 nM) and higher-affinity 7,8-disubstituted benzo[h]cinnolinone analogs would confound such studies by introducing dominant PDE3-driven pharmacology. Compound 1's modest target engagement makes it suited for chemical proteomics, kinase profiling, or phenotypic screening designed to uncover additional molecular targets.

Negative Control or Baseline Comparator for PDE3-Mediated Platelet Aggregation Studies

In experiments designed to attribute antiplatelet effects specifically to PDE3 inhibition, compound 1 can serve as a within-class comparator that controls for scaffold-related effects. Its modest PDE III affinity [1] and balanced antiplatelet activity [2] allow researchers to benchmark the relative contribution of PDE3 potency vs. scaffold-driven pharmacology when testing novel analogs against collagen-induced platelet aggregation.

Physicochemical Reference Standard for Cinnolinone Scaffold Optimization

With a defined consensus LogP of ~1.75 [1], compound 1 provides a mid-range lipophilicity reference that supports rational ADME optimization. New derivatives with N2-aryl, N2-benzyl, or 7,8-disubstitution patterns can be assessed for lipophilicity drift relative to this baseline, facilitating early-stage compound triage based on predicted permeability, solubility, and metabolic stability without introducing the confounding high lipophilicity of halogenated benzyl analogs.

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